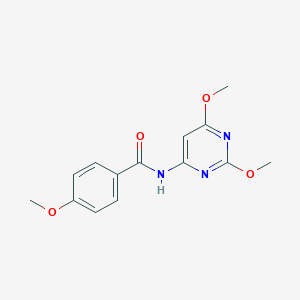

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide

Description

Propriétés

IUPAC Name |

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)13(18)15-11-8-12(20-2)17-14(16-11)21-3/h4-8H,1-3H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYQHQJJYPAQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide typically involves the reaction of 2,6-dimethoxypyrimidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxypyrimidine-4-carboxylic acid.

Reduction: Formation of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzylamine.

Substitution: Formation of N-(2,6-dimethoxypyrimidin-4-yl)-4-chlorobenzamide or N-(2,6-dimethoxypyrimidin-4-yl)-4-bromobenzamide.

Applications De Recherche Scientifique

N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation. These interactions contribute to its potential antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Key Observations:

- Dioxo-substituted pyrimidines () exhibit higher electron-withdrawing effects, altering reactivity .

- Functional Groups :

Pharmacological Activity

- Antitubercular Activity : Thiourea derivatives (e.g., compound 3i, ) with 2,6-dimethoxypyrimidine and benzenesulfonamide moieties exhibit potent activity against M. tuberculosis (MIC = 3.13 µg/mL), attributed to sulfonamide’s role in folate pathway disruption . The target compound lacks sulfonamide, suggesting different mechanisms.

- Kinase Inhibition: Diaminopyrimidine-based benzamides () show nanomolar IC50 values against EGFR mutants, driven by chloro substituents and piperidine interactions .

Physicochemical Properties

- Solubility and LogP :

- Methoxy-substituted compounds (e.g., ) typically exhibit moderate LogP (~2.5–3.0) due to polar substituents, enhancing aqueous solubility compared to dimethyl or dichloro analogs .

- The ethoxybenzamide derivative () has a LogP of 2.1 and topological polar surface area (TPSA) of 85.5 Ų, indicating favorable membrane permeability .

Activité Biologique

N-(2,6-Dimethoxypyrimidin-4-yl)-4-methoxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C14H15N3O4

- Molecular Weight : 289.287 g/mol

- LogP : 1.8277

- Polar Surface Area (PSA) : 82.57 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxypyrimidine with 4-methoxybenzoic acid derivatives under controlled conditions to yield the final product. The reaction often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways. Its pyrimidine moiety is thought to interact with active sites of enzymes, blocking substrate access and altering enzymatic activity.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.

Anticancer Properties

Recent research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against several bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

-

Skin Depigmentation Study :

A study evaluated the skin depigmenting effects of a related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), which shares structural similarities with this compound. DMPB was found to inhibit melanin production in melanocyte cells by modulating dopachrome tautomerase activity without significant cytotoxicity . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation. -

Cancer Cell Line Studies :

A series of experiments conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.